

In-Depth Technical Guide: 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile

Cat. No.: B578144

[Get Quote](#)

CAS Number: 1260385-57-6

This technical guide provides a comprehensive overview of **1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile**, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, synthesis strategies for the core scaffold, and the biological activities of its derivatives, supported by experimental protocols and data analysis.

Chemical Identity

Property	Value
IUPAC Name	1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile
CAS Number	1260385-57-6
Molecular Formula	C ₈ H ₅ N ₃
Molecular Weight	143.15 g/mol
Canonical SMILES	C1=C(C2=C(N1)C=CN=C2)C#N

Synthesis and Characterization

While a specific, detailed synthesis protocol for **1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile** is not readily available in the reviewed literature, the synthesis of the core 1H-pyrrolo[3,2-

c]pyridine scaffold and its derivatives has been described. A general synthetic strategy involves the construction of the fused pyrrole ring onto a pyridine precursor.

One common approach is through a domino reaction, such as a palladium-mediated Sonogashira coupling of an appropriately substituted aminohalopyridine with an alkyne, which then undergoes cyclization to form the pyrrolo[3,2-c]pyridine core.

Characterization of 1H-pyrrolo[3,2-c]pyridine derivatives typically involves standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the structure of the molecule, confirming the positions of protons and carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition.

Biological Activity of Derivatives

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant potential in drug discovery, particularly in oncology.

MPS1 Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint in mitosis.[\[1\]](#) Overexpression of MPS1 is observed in various cancers, making it an attractive therapeutic target.[\[1\]](#)

The table below summarizes the in vitro activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative against MPS1 and other kinases.

Compound	MPS1 IC ₅₀ (μM)	CDK2 IC ₅₀ (μM)	HCT116 GI ₅₀ (μM)
8	0.025	0.043	0.55

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine inhibitors of MPS1.[\[1\]](#)

Tubulin Polymerization Inhibition

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[\[2\]](#) Disruption of microtubule dynamics is a clinically validated anticancer strategy.

The antiproliferative activities of representative compounds against several human cancer cell lines are presented below.

Compound	HeLa IC ₅₀ (μM)	SGC-7901 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)
10t	0.12	0.15	0.21

Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.
[\[2\]](#)

Experimental Protocols

General Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Exemplified by compound 10t)

This protocol is adapted from a study on colchicine-binding site inhibitors.[\[2\]](#)

Materials:

- 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (starting material)
- Indolylboronic acid (or other appropriate arylboronic acid)
- Potassium carbonate (K₂CO₃)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- 1,4-Dioxane
- Water

- Ethyl acetate
- Brine

Procedure:

- To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the corresponding arylboronic acid (0.15 mmol), K_2CO_3 (0.5 mmol), and $Pd(PPh_3)_4$ (0.006 mmol).
- Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.
- Degas the mixture with a stream of nitrogen.
- Seal the vial and heat in a microwave reactor at 125 °C for 26 minutes.
- After cooling, extract the mixture with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired compound.

In Vitro Antiproliferative Activity Assay (MTT Assay)

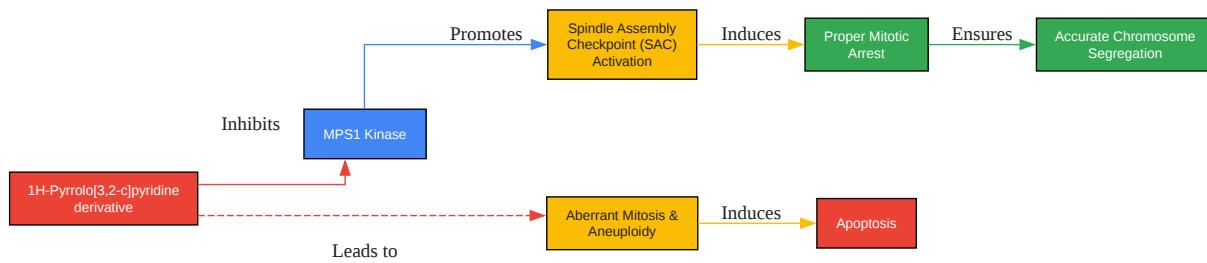
This protocol is a standard method for assessing cell viability.

Materials:

- Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO

- 96-well plates
- Microplate reader

Procedure:


- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds (typically in serial dilutions) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) should be included.
- After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC_{50}) values by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of 1H-pyrrolo[3,2-c]pyridine derivatives are primarily attributed to their interaction with key proteins involved in cell division and proliferation.

MPS1 Inhibition and Spindle Assembly Checkpoint

As inhibitors of MPS1 kinase, these compounds disrupt the spindle assembly checkpoint (SAC), a critical control mechanism that ensures proper chromosome segregation during mitosis. Inhibition of MPS1 can lead to premature exit from mitosis and aneuploidy, ultimately triggering cell death in cancer cells that are often dependent on a functional SAC.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b578144#1h-pyrrolo-3-2-c-pyridine-3-carbonitrile-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com